![molecular formula C11H13NO3S B1441444 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid CAS No. 1334148-77-4](/img/structure/B1441444.png)
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid
Overview
Description
“1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid”, also known as MOTP, is a chemical compound. It has the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol .
Synthesis Analysis
The synthesis of piperidine derivatives, like MOTP, is a significant area of research in organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of MOTP consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and a sulfur atom .Chemical Reactions Analysis
Piperidine derivatives, like MOTP, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
MOTP is a powder at room temperature . It has a molecular weight of 239.29 g/mol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a fundamental aspect of medicinal chemistry. The thiophene and piperidine rings present in this compound make it a valuable precursor for synthesizing a wide range of heterocyclic compounds. These synthesized structures can exhibit diverse biological activities and are often explored for their pharmacological potential .
Development of Antimicrobial Agents
The structural complexity of this compound allows for the synthesis of derivatives with potential antimicrobial properties. By modifying the thiophene and piperidine moieties, researchers can develop new antimicrobial agents that can be tested against various bacterial strains, potentially leading to the discovery of new antibiotics .
Anti-Inflammatory Applications
Compounds containing piperidine rings have been associated with anti-inflammatory properties. As such, derivatives of 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid could be synthesized and evaluated for their efficacy in reducing inflammation, which could have implications in treating conditions like arthritis or asthma .
Antitumor Activity
The piperidine moiety is a common feature in many antitumor agents. Researchers can leverage the core structure of this compound to create novel derivatives that can be screened for antitumor activity, contributing to the ongoing search for more effective cancer treatments .
Neuropharmacological Research
Piperidine derivatives are known to cross the blood-brain barrier, making them of particular interest in neuropharmacology. This compound could serve as a starting point for developing new neuroactive drugs that target central nervous system disorders such as Alzheimer’s disease, Parkinson’s disease, or depression .
Analgesic Drug Development
The piperidine ring is also a feature of many analgesic drugs. Derivatives of this compound could be synthesized and tested for their pain-relieving properties. This could lead to the development of new analgesics that are more effective or have fewer side effects than currently available medications .
Future Directions
The future directions of research on MOTP and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12-9(13)5-4-7(11(14)15)10(12)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBIOAOPNQEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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